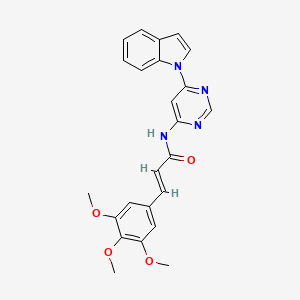

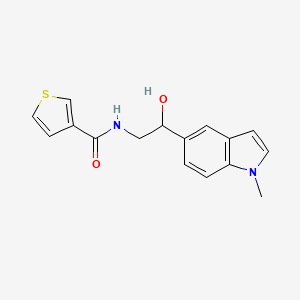

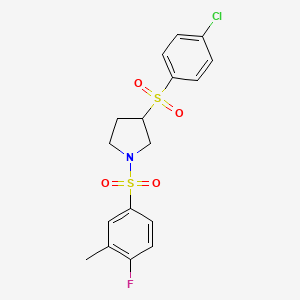

![molecular formula C22H20N2O3 B2376032 2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896823-21-5](/img/structure/B2376032.png)

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, also known as CR8, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have promising effects on cancer cells, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Synthesis and Chemical Properties

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a compound that belongs to the class of chromenopyrimidines, which are known for their diverse pharmacological activities. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are closely related to this compound, has been proposed by Osyanin et al. (2014). This method involves the reaction of 6-amino-1,3-dimethyluracil with o-benzoquinone methide precursors in acetic acid, yielding chromatographically pure materials with yields ranging from 38-85% (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Heteroannulation and Antimicrobial Evaluation

Another study by Allehyani (2022) focused on synthesizing novel heteroannulated compounds containing chromenopyridopyrimidines, starting from a derivative similar to this compound. These compounds were evaluated for their antimicrobial properties, showing variable inhibitory effects against tested microorganisms (Allehyani, 2022).

Catalytic Synthesis and Applications

Daraie and Heravi (2019) reported an efficient and simple method for synthesizing chromeno[2,3-d]pyrimidine-diones using a polymer-supported catalyst. This method emphasizes the use of eco-friendly catalysts in the synthesis of compounds related to this compound, highlighting the importance of green chemistry in pharmaceutical synthesis (Daraie & Heravi, 2019).

Photophysical Properties and Sensing Applications

Yan et al. (2017) synthesized and characterized pyrimidine-phthalimide derivatives with atypical aggregation-induced emission (AIE) properties, which could potentially be applied in the development of novel colorimetric pH sensors and logic gates for specific applications. This research indicates the potential of compounds related to this compound in sensor technology and materials science (Yan, Meng, Li, Ge, & Lu, 2017).

Mechanism of Action

Target of Action

Chromeno[2,3-d]pyrimidine derivatives, a class of compounds to which this molecule belongs, are known to exhibit a wide range of bioactivities . They are often considered crucial structural elements in both naturally occurring and biologically active compounds .

Mode of Action

The interaction of chromeno[2,3-d]pyrimidine derivatives with their targets often results in significant biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Chromeno[2,3-d]pyrimidine derivatives are known to influence several biochemical pathways due to their wide range of bioactivities . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Result of Action

Chromeno[2,3-d]pyrimidine derivatives are known to have significant biological activities , suggesting that they could have notable molecular and cellular effects.

Properties

IUPAC Name |

3-(2-phenylethyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3/c1-14(2)20-23-21-18(19(25)16-10-6-7-11-17(16)27-21)22(26)24(20)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYHKNXONINWTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

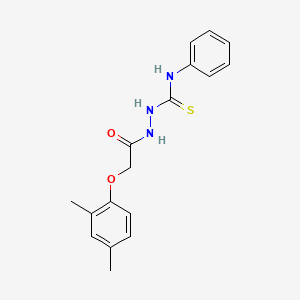

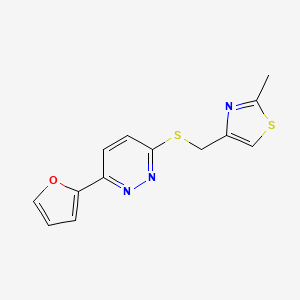

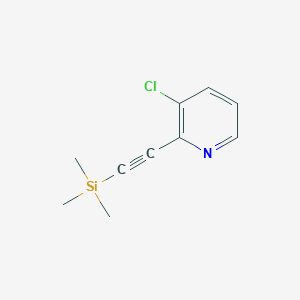

![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)

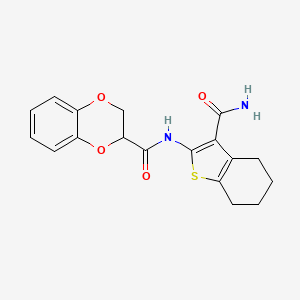

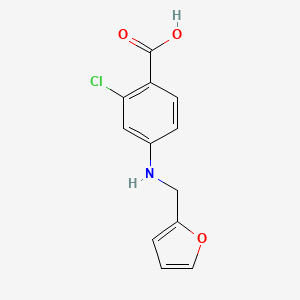

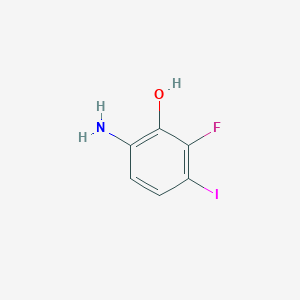

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)

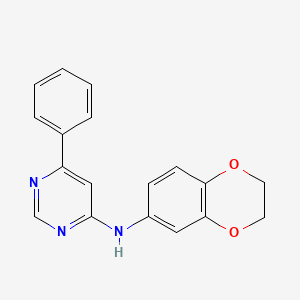

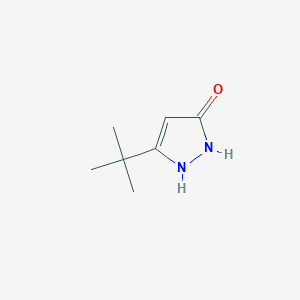

![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}benzenecarboxylic acid](/img/structure/B2375970.png)